ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is an organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes two hydroxyl groups, a ketone, and an ester, making it a versatile molecule for synthetic and analytical purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . This method ensures the desired (4S,5R) configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective catalytic processes. The scalability of the reaction conditions, such as temperature and catalyst concentration, is crucial for maintaining the efficiency and stereoselectivity of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism by which ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2Z,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxo-2-octen-1-yl carbonate: Shares similar functional groups but differs in the carbon chain length and substitution pattern.
N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide: Contains similar stereochemistry but has a different core structure and functional groups.
Uniqueness
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
919090-65-6 |
---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
QZGJYKXWWNQJNC-CBAPKCEASA-N |
Isomerische SMILES |
CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O |
Kanonische SMILES |
CCOC(=O)C=CC(C(C(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.